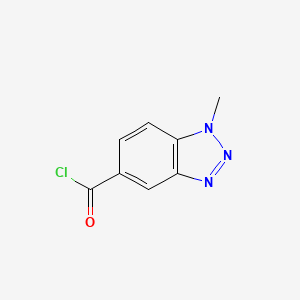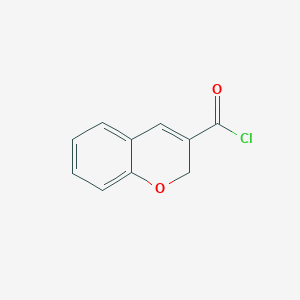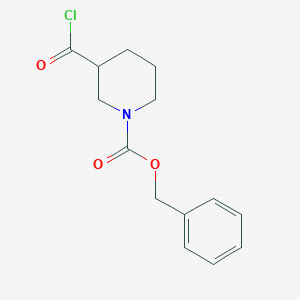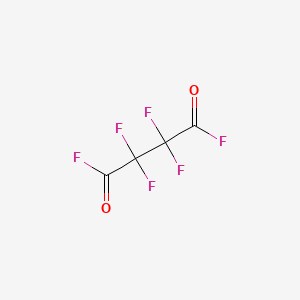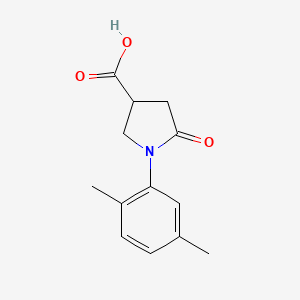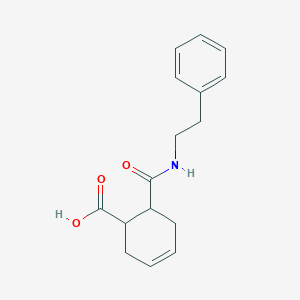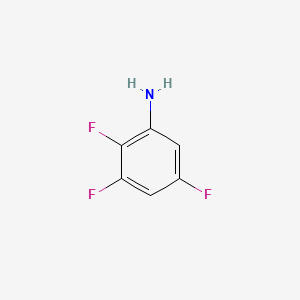
2,3,5-Trifluoroaniline
Vue d'ensemble
Description
2,3,5-Trifluoroaniline is a fluorinated aniline derivative, a class of compounds that are characterized by the presence of fluorine atoms attached to an aromatic ring. While the provided papers do not directly discuss 2,3,5-Trifluoroaniline, they do provide insights into the properties and synthesis of closely related fluorinated aromatic compounds. For instance, the synthesis of 2,3,5,6-Tetrafluoroaniline involves a series of reactions starting from tetrafluorobenzoic acid, which suggests that similar methods could potentially be applied to synthesize 2,3,5-Trifluoroaniline .
Synthesis Analysis
The synthesis of fluorinated aromatic compounds can be complex due to the reactivity of fluorine. The paper on the synthesis of 2,3,5,6-Tetrafluoroaniline outlines a promising industrial synthetic route that includes acyl chlorination, amidation, and Hofmann degradation, achieving a high yield and purity . This method could potentially be adapted for the synthesis of 2,3,5-Trifluoroaniline by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of fluorinated anilines is crucial for their physical and chemical properties. The paper on 3,5-Difluoroaniline provides a comprehensive investigation of the molecular structure using various spectroscopic methods and quantum chemical studies . These methods could be applied to 2,3,5-Trifluoroaniline to determine its electronic structure, dipole moment, and other molecular properties.
Chemical Reactions Analysis
Fluorinated compounds often exhibit unique reactivity due to the presence of fluorine atoms. The paper on diastereoselective trifluoromethylation/halogenation of isoxazole triflones indicates that the introduction of trifluoromethyl groups can lead to highly functionalized derivatives with potential biological activity . This suggests that 2,3,5-Trifluoroaniline could also participate in various chemical reactions to create novel compounds with specific properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated anilines are influenced by the fluorine substituents. The study on 3,5-Difluoroaniline provides insights into the spectroscopic analysis, reactivity descriptors, and thermodynamic properties . Similar analyses could be conducted for 2,3,5-Trifluoroaniline to understand its reactivity, stability, and potential applications.
Applications De Recherche Scientifique
Synthesis and Pharmaceutical Applications
2,3,5-Trifluoroaniline and its derivatives have notable applications in the synthesis of various compounds, particularly in the pharmaceutical industry. Deng, Lei, Shen, Chen, and Zhang (2017) demonstrated the use of 2,3,5-trifluoroaniline in the continuous microflow process for synthesizing 2,4,5-trifluorobromobenzene, a valuable intermediate in pharmaceuticals (Deng et al., 2017). This process emphasizes efficient mass- and heat-transfer, shortening reaction times and increasing yield, which is essential for large-scale pharmaceutical production.
Safety And Hazards
2,3,5-Trifluoroaniline is harmful if swallowed or in contact with skin . It causes skin irritation and serious eye damage . It may cause damage to organs through prolonged or repeated exposure . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use personal protective equipment when handling it .
Relevant Papers The relevant papers retrieved discuss the synthesis of 2,3,5-Trifluoroaniline , its use in the preparation of other compounds , and its treatment in wastewater . These papers provide valuable insights into the properties and applications of 2,3,5-Trifluoroaniline.
Propriétés
IUPAC Name |
2,3,5-trifluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3N/c7-3-1-4(8)6(9)5(10)2-3/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGDNQWQBWPRPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380297 | |
| Record name | 2,3,5-trifluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5-Trifluoroaniline | |
CAS RN |
363-80-4 | |
| Record name | 2,3,5-trifluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5-Trifluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



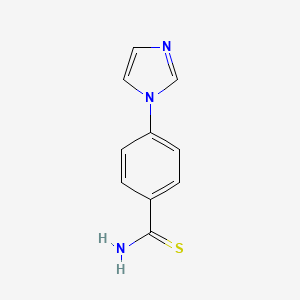
![[4-(4-Methylpiperazin-1-yl)phenyl]methanol](/img/structure/B1305954.png)
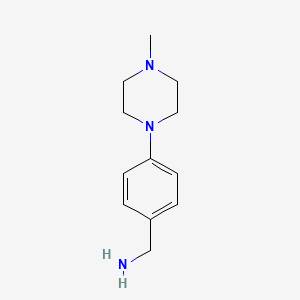

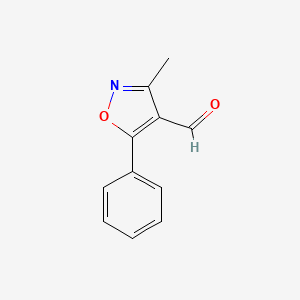
![[3-(1H-Pyrrol-1-yl)phenyl]methanol](/img/structure/B1305960.png)
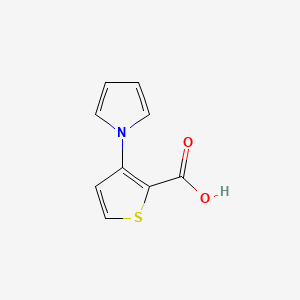
![1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1305963.png)
